molecular formula C15H8F4N2O B5793855 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B5793855
M. Wt: 308.23 g/mol
InChI Key: SEJUDZQGDRPEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, also known as FTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTO belongs to the oxadiazole class of compounds, which are known for their diverse biological activities.

Scientific Research Applications

5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has shown promising results as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the expression of pro-inflammatory cytokines. 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has also been investigated as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
In materials science, 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and liquid crystals. 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has also been studied for its potential applications in agriculture, with studies showing its ability to enhance plant growth and increase crop yields.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins. For example, 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. For example, 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of HDACs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is its versatility, as it can be easily synthesized and modified to suit different applications. 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. One area of interest is the development of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-based materials with novel properties, such as enhanced fluorescence or liquid crystalline behavior. Another area of interest is the development of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves the reaction of 4-fluorobenzonitrile with 2,3,3-trifluoropropionyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting product is then treated with acetic anhydride and sulfuric acid to obtain 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in high yield and purity.

properties

IUPAC Name

5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4N2O/c16-12-6-4-9(5-7-12)14-20-13(21-22-14)10-2-1-3-11(8-10)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJUDZQGDRPEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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